![molecular formula C20H30N2O3 B2676557 N-(1-(2-methoxyethyl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1421510-29-3](/img/structure/B2676557.png)
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
Scientific Research Applications
Medical Imaging Applications
- Research has demonstrated the synthesis and evaluation of methoxy- and fluorine-substituted analogs of cannabinoid receptor antagonists for potential use in medical imaging, such as PET (Positron Emission Tomography) scans. These compounds exhibit affinity comparable to reference antagonists, suggesting their usefulness in biological imaging studies to understand receptor distributions and activities within the brain (Tobiishi et al., 2007).
Receptor Interaction Studies
- Another area of application includes the molecular interaction studies of cannabinoid receptor antagonists. These studies aim to understand how these compounds bind to and influence cannabinoid receptors, providing insights into their therapeutic potentials and mechanisms of action. For instance, the molecular interaction of specific antagonists with the CB1 cannabinoid receptor has been elucidated, helping to characterize receptor binding sites and pharmacological profiles (Shim et al., 2002).
Synthetic Process Improvement
- The development of synthetic methods for related compounds is crucial for enabling their study and potential therapeutic use. An example includes the scalable and facile synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, showcasing a novel approach to creating compounds that inhibit Rho kinase, which is under investigation for treating central nervous system disorders. This highlights the importance of chemical synthesis in drug development and research applications (Wei et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-16-13-22-11-7-18(8-12-22)21-19(23)20(9-14-25-15-10-20)17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFFPHGWUGRSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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